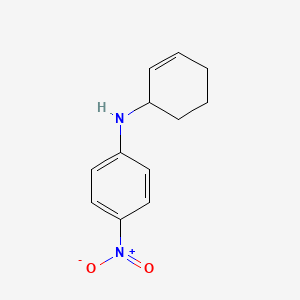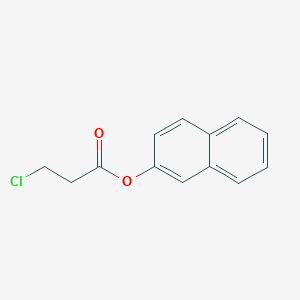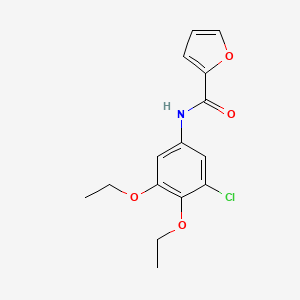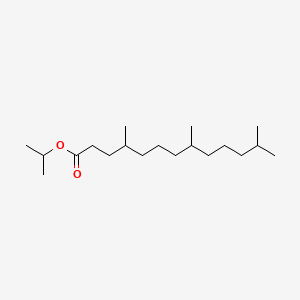
Benzenamine, N-2-cyclohexen-1-yl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is an organic compound with the molecular formula C12H14N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-cyclohexen-1-yl group and a nitro group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- typically involves the nitration of N-2-cyclohexen-1-yl-benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Benzenamine, N-2-cyclohexen-1-yl-4-amino-.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-phenyl-: Lacks the cyclohexenyl and nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 2-cyclohexen-1-yl-: Similar structure but without the nitro group, affecting its chemical and biological properties.
Nitrobenzene: Contains a nitro group but lacks the cyclohexenyl substitution, leading to different reactivity and applications.
Uniqueness
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is unique due to the presence of both the cyclohexenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
| 110228-57-4 | |
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
N-cyclohex-2-en-1-yl-4-nitroaniline |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h2,4,6-10,13H,1,3,5H2 |
Clave InChI |
WEJKQPNROXWDBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)



